molecular formula C23H24N4O4 B2380185 3-butyl-1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207060-00-1

3-butyl-1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2380185
CAS No.: 1207060-00-1
M. Wt: 420.469
InChI Key: YSPBEWJNRDTXAA-UHFFFAOYSA-N
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Description

3-butyl-1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound. This compound is part of the quinazoline family, which is known for its diverse range of biological activities. The structure of the compound includes a quinazoline ring system, an oxadiazole ring, and a phenyl group, which contribute to its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthetic Routes: : The synthesis of 3-butyl-1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione can be approached through a multi-step synthetic pathway

  • Reaction Conditions: : Typical reaction conditions for these steps might include the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the desired reactions. For example, the formation of the oxadiazole ring might require a cyclization reaction involving hydrazine and an appropriate ester under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic routes to improve yield and purity. This could include the use of high-throughput synthesis techniques and automated reactors to control reaction conditions more precisely.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidation reactions, particularly at the butyl group or the phenyl group, potentially leading to the formation of hydroxyl or carbonyl derivatives.

  • Reduction: : Reduction reactions might target the quinazoline ring or the oxadiazole ring, leading to the formation of partially reduced intermediates.

  • Substitution: : The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl group or the oxadiazole ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents such as potassium permanganate or chromium trioxide could be used.

  • Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride might be employed.

  • Substitution: : Various electrophiles or nucleophiles can be used, depending on the desired substitution pattern.

Major Products Formed

  • Oxidation: : Possible oxidation products include hydroxylated or carbonylated derivatives.

  • Reduction: : Reduced intermediates could include partially saturated ring systems.

  • Substitution: : Substituted derivatives might include halogenated or alkylated products.

Scientific Research Applications

Chemistry

The compound is of interest for its potential use in organic synthesis as a building block for more complex molecules. Its unique structure allows for various functional modifications, making it a versatile intermediate.

Biology

In biological research, the compound's structure suggests potential interactions with biological targets such as enzymes or receptors. It may be investigated for its potential to inhibit or modulate the activity of specific proteins.

Medicine

In medicinal chemistry, the compound might be explored for its potential as a drug candidate

Industry

In industrial applications, the compound could be used as a precursor for the synthesis of specialty chemicals or advanced materials. Its unique combination of functional groups might enable its use in the production of polymers or other high-performance materials.

Mechanism of Action

The mechanism of action for 3-butyl-1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione would depend on its specific interactions with molecular targets. For instance, it might inhibit enzyme activity by binding to the active site or allosteric site, leading to a reduction in catalytic activity. Alternatively, it could modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 3-butyl-1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione: can be compared with other quinazoline derivatives, such as 1-(3-ethoxyphenyl)-3-butylquinazoline-2,4(1H,3H)-dione or 3-butyl-1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione .

  • These similar compounds might share certain structural features but differ in their specific substitutions, leading to variations in their chemical properties and biological activities.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. This specific arrangement of groups might enable unique interactions with biological targets or offer advantages in synthetic applications.

Properties

IUPAC Name

3-butyl-1-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4/c1-3-5-13-26-22(28)18-11-6-7-12-19(18)27(23(26)29)15-20-24-21(25-31-20)16-9-8-10-17(14-16)30-4-2/h6-12,14H,3-5,13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPBEWJNRDTXAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=CC=C4)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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